molecular formula C11H11NO3S B2454470 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid CAS No. 381711-20-2

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid

Cat. No.: B2454470
CAS No.: 381711-20-2
M. Wt: 237.27
InChI Key: YMRYELDXMWHXIK-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives have been found to exhibit profound antimicrobial activity .

Cellular Effects

The effects of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid on various types of cells and cellular processes are not well-documented. Benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis .

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit remarkable anticancer activity .

Temporal Effects in Laboratory Settings

There is currently limited information available on the changes in the effects of this compound over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a catalyst such as piperidine in ethanol . The reaction mixture is stirred at an elevated temperature to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-8(11(13)14)6-10-12-7-4-2-3-5-9(7)16-10/h2-5,8H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRYELDXMWHXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NC2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
Reactant of Route 3
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
Reactant of Route 4
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
Reactant of Route 6
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid

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